molecular formula C11H20N2O B7504132 1-(Cyclohexylmethyl)-3-cyclopropylurea

1-(Cyclohexylmethyl)-3-cyclopropylurea

Cat. No.: B7504132
M. Wt: 196.29 g/mol
InChI Key: NHQPIZBGITZNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylmethyl)-3-cyclopropylurea, also known as CCPU, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-cyclopropylurea is not fully understood, but studies have suggested that it may act as an antioxidant and modulate the activity of certain enzymes involved in cellular signaling pathways. It has also been shown to inhibit the activity of certain ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve insulin sensitivity and glucose uptake in cells, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Cyclohexylmethyl)-3-cyclopropylurea for lab experiments is its relatively low toxicity compared to other compounds with similar effects. It is also relatively stable and easy to handle. However, its solubility in aqueous solutions can be limited, which may pose challenges for certain experiments.

Future Directions

There are several potential future directions for research on 1-(Cyclohexylmethyl)-3-cyclopropylurea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies could investigate its mechanisms of action and potential therapeutic benefits in animal models. Other potential areas of research include its anti-inflammatory and anti-tumor properties, as well as its effects on insulin sensitivity and glucose uptake.
In conclusion, this compound is a urea derivative that has been extensively studied for its potential use in scientific research. Its synthesis method, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research have been discussed. Further investigation of this compound may lead to new insights and potential therapeutic applications in a variety of fields.

Synthesis Methods

The synthesis of 1-(Cyclohexylmethyl)-3-cyclopropylurea involves the reaction of cyclohexylmethylamine with cyclopropyl isocyanate. The resulting product is then treated with acetic anhydride to yield this compound. This method has been shown to be effective in producing high yields of pure this compound.

Scientific Research Applications

1-(Cyclohexylmethyl)-3-cyclopropylurea has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(13-10-6-7-10)12-8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQPIZBGITZNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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